

Technical Monograph: 4-Bromo-2-(4-fluorophenyl)pyridine

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Compound of Interest

Compound Name: 4-Bromo-2-(4-fluorophenyl)pyridine
CAS No.: 916824-57-2
Cat. No.: B3302474

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Structure, Synthesis, and Application in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of **4-Bromo-2-(4-fluorophenyl)pyridine**, a critical biaryl scaffold in drug discovery. We explore its chemical identity through SMILES notation, detail the regioselective synthesis from 2,4-dibromopyridine, and examine its utility as a divergent intermediate for kinase inhibitors and GPCR ligands. The guide emphasizes the mechanistic causality of palladium-catalyzed cross-couplings and provides self-validating protocols for laboratory replication.

Chemical Identity & Structural Analysis

The compound is a 2,4-disubstituted pyridine featuring a para-fluorophenyl group at the C2 position and a bromine atom at the C4 position. This specific substitution pattern is non-trivial, as it relies on the differential reactivity of the pyridine ring's halogenated positions.

1.1 Identifiers

Parameter	Data
IUPAC Name	4-Bromo-2-(4-fluorophenyl)pyridine
CAS Number	Not widely indexed; synthesis driven (Analogous to 1563531-54-3 regioisomer)
Molecular Formula	C ₁₁ H ₇ BrFN
Molecular Weight	252.08 g/mol
SMILES	<chem>Fc1ccc(cc1)-c2nc(Br)cc2</chem>

1.2 SMILES Decoding

The SMILES code Fc1ccc(cc1)-c2nc(Br)cc2 encodes the connectivity as follows:

- Fc1ccc(cc1): Represents the 4-fluorophenyl moiety.^[1] The fluorine (F) is attached to an aromatic carbon (c), followed by the phenyl ring structure.
- -c2: A single bond connecting the phenyl ring to the pyridine ring at the C2 position.
- nc(Br)cc2: The pyridine ring. n (nitrogen) is position 1. The next carbon is C2 (linked to phenyl). The subsequent atoms trace the ring to C4, where the Bromine (Br) is attached.

Synthesis Strategy: Regioselective Control

The core challenge in synthesizing **4-Bromo-2-(4-fluorophenyl)pyridine** is achieving exclusive arylation at the C2 position of the 2,4-dibromopyridine starting material, leaving the C4-bromide intact for future functionalization.

2.1 The Mechanistic Basis of Regioselectivity

In 2,4-dibromopyridine, the C2 and C4 positions are electronically distinct.

- **C2 Position:** Adjacent to the electronegative nitrogen, the C2-Br bond is more electron-deficient. In S_NAr reactions, this makes C2 highly reactive. However, in Pd-catalyzed Suzuki-Miyaura couplings, the oxidative addition step is also generally faster at C2 due to the inductive effect of the nitrogen and potential coordination of the Pd(0) species to the pyridyl nitrogen [1].

- C4 Position: While reactive, it is less activated than C2 in standard phosphine-ligated Pd systems.

Therefore, by controlling stoichiometry (1.0 equivalent of boronic acid) and temperature, one can selectively arylate C2.

2.2 Experimental Protocol (Suzuki-Miyaura Coupling)

Objective: Synthesize **4-Bromo-2-(4-fluorophenyl)pyridine** from 2,4-dibromopyridine.

Reagents:

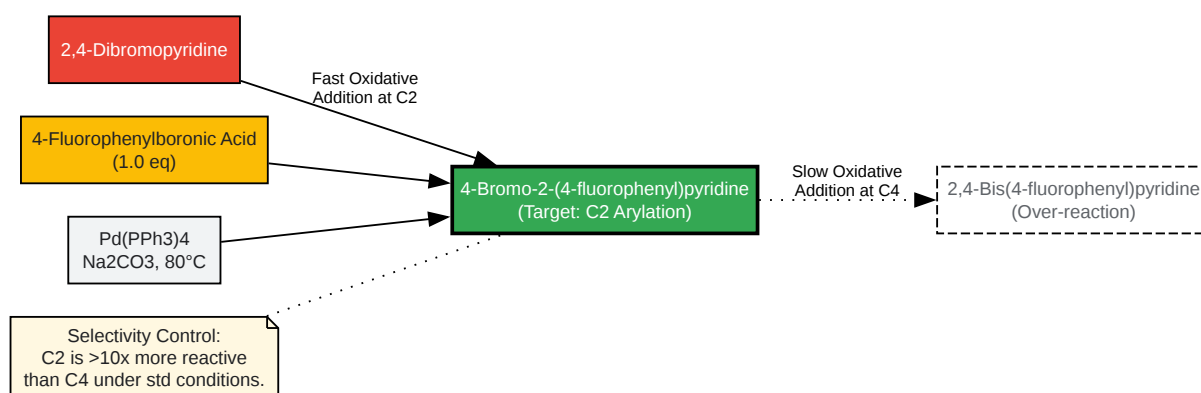
- 2,4-Dibromopyridine (1.0 eq)[2]
- 4-Fluorophenylboronic acid (1.05 eq)
- Pd(PPh₃)₄ (3-5 mol%)
- Na₂CO₃ (2.0 M aqueous solution)
- Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

Step-by-Step Methodology:

- Inertion: Charge a reaction vessel with 2,4-dibromopyridine and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x) to remove O₂ (prevents homocoupling and catalyst deactivation).
- Solvation: Add degassed 1,4-dioxane. Stir for 5 minutes to ensure catalyst dispersion.
- Addition: Add 4-fluorophenylboronic acid and aqueous Na₂CO₃.
- Reaction: Heat to 80°C (Do not reflux aggressively; milder heat favors selectivity). Monitor by LC-MS.
 - Checkpoint: Look for the consumption of starting material and the appearance of the mono-arylated product (M+1 ≈ 252). If bis-arylation (M+1 ≈ 268) is observed, lower temperature or reduce boronic acid equivalents.
- Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

- Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product typically elutes after the bis-coupled impurity (if any) and before the starting material.

2.3 Synthesis Pathway Visualization



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Figure 1: Regioselective synthesis logic. The kinetic preference for C2 allows for the isolation of the mono-arylated target.

Applications in Drug Discovery

This scaffold is a "divergent intermediate." The installed 4-fluorophenyl group serves as a hydrophobic pharmacophore (often targeting the "back pocket" of a kinase or GPCR), while the remaining C4-bromide serves as a handle for late-stage diversification.

3.1 Sequential Functionalization

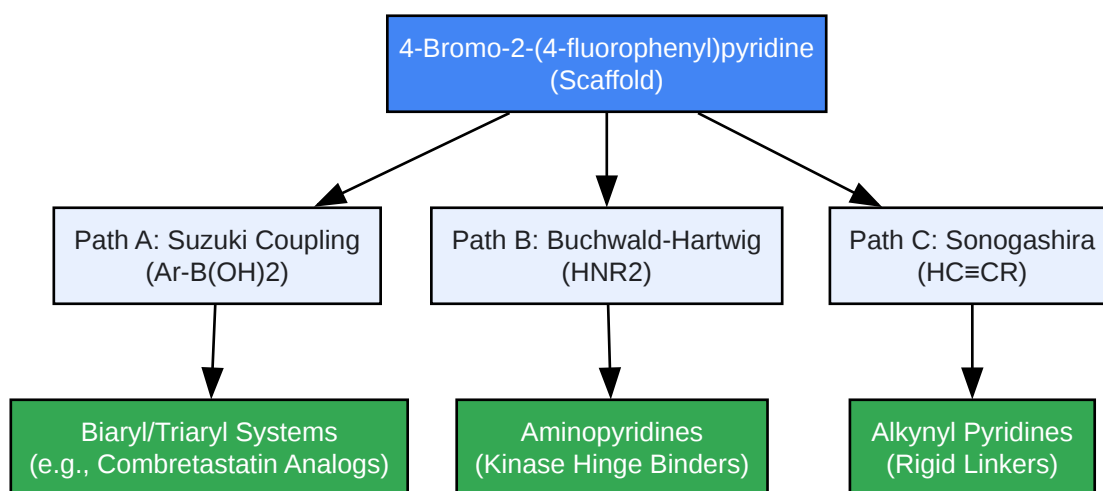
Once the C2 position is established, the C4-bromide can undergo:

- Suzuki Coupling: To add a second aryl/heteroaryl group.
- Buchwald-Hartwig Amination: To introduce solubilizing amines (e.g., morpholine, piperazine).
- Sonogashira Coupling: To add alkyne linkers.

3.2 Case Study: Kinase Inhibitor Design

In the design of Type II kinase inhibitors, the "hinge binder" is often attached to C4, while the C2-aryl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Workflow Visualization:



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Figure 2: Divergent synthesis capabilities of the scaffold. The C4-Br allows for modular library generation.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

- ^1H NMR (CDCl_3 , 400 MHz):
 - Pyridine C6-H: Doublet at ~8.5 ppm (deshielded by N).
 - Pyridine C3-H: Singlet or doublet (meta coupling) at ~7.8 ppm.
 - Pyridine C5-H: Doublet of doublets at ~7.4 ppm.
 - Fluorophenyl: Two multiplets (AA'BB' system) at ~7.9 ppm (ortho to pyridine) and ~7.1 ppm (ortho to fluorine).

- ^{13}C NMR:
 - Distinct doublet for C-F coupling ($J \approx 250$ Hz) around 163 ppm.
- Mass Spectrometry (ESI+):
 - Characteristic isotope pattern for Bromine (1:1 ratio of M and M+2 peaks).
 - Base peak at $m/z \sim 252/254$ $[\text{M}+\text{H}]^+$.

References

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